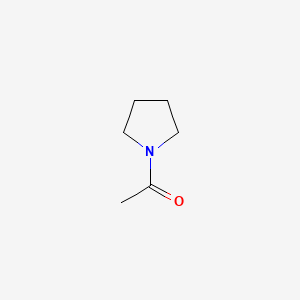

N-Acetylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(8)7-4-2-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWWQYYLZVZXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193315 | |

| Record name | Pyrrolidine, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4030-18-6 | |

| Record name | N-Acetylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4030-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004030186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRROLIDINE, 1-ACETYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBF6ZG2B0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Acetylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-acetylpyrrolidine, a valuable building block in organic synthesis and pharmaceutical development. The document details the core reaction mechanism, a step-by-step experimental protocol, and key quantitative data to facilitate its practical application in a laboratory setting.

Core Synthesis Pathway: N-Acetylation of Pyrrolidine

The most direct and widely employed method for the synthesis of this compound is the N-acetylation of pyrrolidine. This reaction involves the treatment of pyrrolidine with a suitable acetylating agent, most commonly acetic anhydride or acetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The mechanism for the N-acetylation of pyrrolidine with acetic anhydride involves the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base in the reaction mixture. In the absence of an added base, another molecule of pyrrolidine can act as the base.

-

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the acetate anion, a good leaving group. This step regenerates the carbonyl double bond and forms the this compound product.

Quantitative Data

For successful synthesis and characterization, the following quantitative data for this compound is crucial.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 113.16 g/mol | --INVALID-LINK-- |

| Boiling Point | 212.1 ± 9.0 °C at 760 mmHg | --INVALID-LINK-- |

| 105-107 °C at 15 mmHg | --INVALID-LINK-- | |

| Density | 1.0 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Flash Point | 90.8 ± 9.3 °C | --INVALID-LINK-- |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (Proton NMR) | |

| Chemical Shift (ppm) | Multiplicity |

| ~2.00 | s |

| ~1.85 | m |

| ~3.40 | t |

| ¹³C NMR (Carbon NMR) | |

| Chemical Shift (ppm) | |

| ~21.5 | |

| ~24.0 | |

| ~26.0 | |

| ~45.5 | |

| ~46.0 | |

| ~169.0 |

Note: NMR data is aggregated from various sources and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: N-Acetylation of Pyrrolidine with Acetic Anhydride

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Pyrrolidine

-

Acetic Anhydride

-

Diethyl ether (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve pyrrolidine in an equal volume of diethyl ether. Cool the flask in an ice bath.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution of pyrrolidine via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic acid and anhydride.

-

Separate the organic layer and wash it with brine (saturated aqueous sodium chloride solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to obtain the final product.

-

Visualizations

Reaction Pathway

Caption: Reaction mechanism for the N-acetylation of pyrrolidine.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

An In-depth Technical Guide to the Physical and Chemical Properties of N-Acetylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylpyrrolidine (CAS No. 4030-18-6), a cyclic amide, is a significant chemical entity in the fields of organic synthesis, medicinal chemistry, and materials science. As a derivative of pyrrolidine, a core structure in numerous natural products and pharmaceuticals, this compound serves as a versatile building block and a subject of study for its unique physicochemical properties. Its derivatives have shown promise in modulating biological pathways, including those involved in inflammation and pain management, by inhibiting enzymes such as N-acylethanolamine acid amidase (NAAA). This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its biological relevance.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in research and development. These properties are summarized below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| Appearance | Clear, colorless to light yellow/orange liquid | |

| Density | 1.02 g/cm³ | |

| Boiling Point | 212.1 ± 9.0 °C at 760 mmHg | [2] |

| 105-107 °C at 15 mmHg | ||

| Flash Point | 91 °C (closed cup) | |

| Refractive Index (n_D^20) | 1.4700 - 1.4800 | |

| Water Solubility | Soluble | |

| LogP (Octanol/Water) | 0.17 - 0.629 | [2][3] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [2] |

Chemical and Safety Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-(pyrrolidin-1-yl)ethanone | [1] |

| CAS Number | 4030-18-6 | [1] |

| pKa | -0.41 ± 0.20 (Predicted) | |

| Stability | Stable under standard ambient conditions. | |

| Reactivity | Vapors may form explosive mixtures with air. | |

| Hazard Statements | H227 (Combustible liquid) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Restricted rotation around the amide C-N bond can lead to the magnetic non-equivalence of the alpha and beta protons of the pyrrolidine ring.[4]

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity |

| ¹H NMR | - | ~3.4 (t) | Triplet (CH₂) |

| ~2.1 (s) | Singlet (CH₃) | ||

| ~1.9 (m) | Multiplet (CH₂) | ||

| ¹³C NMR | - | ~169 (C=O) | - |

| ~46 (CH₂) | - | ||

| ~25 (CH₂) | - | ||

| ~22 (CH₃) | - |

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type |

| ~2970 - 2875 | C-H stretch (alkane) |

| ~1650 | C=O stretch (amide) |

| ~1430 | C-N stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 113 | [M]⁺ (Molecular Ion) |

| 70 | [M - CH₃CO]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via N-Acetylation

This protocol describes the synthesis of this compound from pyrrolidine and acetic anhydride.

Materials:

-

Pyrrolidine

-

Acetic Anhydride

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve pyrrolidine (1.0 eq) in anhydrous dichloromethane (approx. 2 M solution).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) dropwise to the cooled pyrrolidine solution via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Reduced Pressure Distillation

This compound is a relatively high-boiling liquid, making vacuum distillation the preferred method for purification to prevent decomposition.[5]

Equipment:

-

Distillation flask, short-path distillation head with condenser, receiving flask, vacuum pump, heating mantle, thermometer.

Procedure:

-

Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

-

Transfer: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.

-

Distillation:

-

Gradually apply vacuum to the system.

-

Slowly heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 105-107 °C at 15 mmHg).

-

Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities distill over.

-

-

Recovery: Allow the apparatus to cool to room temperature before releasing the vacuum to recover the purified this compound.

Analytical Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR, dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard if required.[6]

-

Analysis: Acquire the spectra on a suitable NMR spectrometer. Process the data to determine chemical shifts, multiplicities, and integrations to confirm the structure.

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a spectrum can be obtained by placing a small drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.[7]

-

Analysis: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) and identify the characteristic absorption bands for the functional groups present.

3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.[8]

-

Analysis: Inject the sample into the GC-MS system. The gas chromatograph will separate the components of the sample, and the mass spectrometer will provide a mass spectrum for each component, which can be compared to library data for identification and purity assessment.[8]

Mandatory Visualizations

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow for the synthesis, purification, and analysis of this compound.

References

- 1. Pyrrolidine, 1-acetyl- | C6H11NO | CID 77650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acylethanolamine acid amide hydrolase - Wikipedia [en.wikipedia.org]

- 4. magres.apm.ac.cn [magres.apm.ac.cn]

- 5. How To [chem.rochester.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

N-Acetylpyrrolidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetylpyrrolidine, a valuable heterocyclic compound. This document outlines its fundamental chemical properties, synthesis methodologies, and its emerging role in biochemical research, particularly in the context of enzyme inhibition.

Core Chemical and Physical Properties

This compound, also known as 1-acetylpyrrolidine, is a derivative of the five-membered nitrogen-containing heterocycle, pyrrolidine. Its core physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 4030-18-6 |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol [1] |

| Boiling Point | 105-107 °C at 15 mmHg |

| Density | 1.02 g/cm³ |

| Flash Point | 91 °C |

| Refractive Index | 1.4700-1.4800 |

| Water Solubility | Soluble |

| Appearance | Colorless to light yellow clear liquid |

Synthesis of N-Substituted-Acetylpyrrolidine Derivatives: An Experimental Protocol

While specific protocols for the direct synthesis of this compound can vary, a general and illustrative methodology for the preparation of N-substituted-2-acetylpyrrolidine derivatives has been reported, which is highly relevant for research and development. This process typically involves a two-step sequence: N-substitution of a proline derivative followed by a Grignard reaction.[2]

Step 1: N-Substitution of Pyrrolidine-2-carboxylic acid (L-proline)

-

Reaction Setup: Dissolve L-proline in a suitable basic solution.

-

Addition of Substituent: Introduce the desired substituting agent (e.g., benzyl chloride or tosyl chloride) to the reaction mixture.

-

Esterification: Following the N-substitution, convert the carboxylic acid to a methyl ester by first treating it with a chlorinating agent to form the acid chloride, followed by the addition of methanol. This yields the N-substituted-2-(carbomethoxy)pyrrolidine intermediate.

Step 2: Grignard Reaction

-

Preparation of Grignard Reagent: Prepare methyl magnesium iodide by reacting magnesium turnings with methyl iodide in dry ether.

-

Reaction with Intermediate: Treat the N-substituted-2-(carbomethoxy)pyrrolidine intermediate from Step 1 with the freshly prepared Grignard reagent.

-

Workup and Purification: Upon completion of the reaction, perform an appropriate aqueous workup and purify the resulting N-substituted-2-acetylpyrrolidine product, typically using column chromatography.

The following diagram illustrates the general workflow for this synthesis.

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated notable biological activity, particularly as inhibitors of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase.[2][3][4][5] These enzymes play a crucial role in the digestion of carbohydrates and are significant targets in the management of type 2 diabetes mellitus.

The inhibitory action of this compound derivatives on these enzymes represents a key mechanism for controlling postprandial hyperglycemia. Kinetic studies have indicated that these compounds can act as mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex.[2][3]

The diagram below conceptualizes the inhibitory effect of this compound derivatives on the enzymatic breakdown of carbohydrates.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data are available for this compound, providing detailed information about its molecular structure and the chemical environment of its atoms.[1]

-

Infrared (IR) Spectroscopy: IR spectra of this compound are available, showing characteristic absorption bands corresponding to its functional groups.[6]

-

Mass Spectrometry (MS): Mass spectral data, including GC-MS analysis, has been reported for this compound, confirming its molecular weight and fragmentation patterns.[1][7]

This compilation of data underscores the well-characterized nature of this compound, making it a reliable compound for further research and development endeavors.

References

- 1. Pyrrolidine, 1-acetyl- | C6H11NO | CID 77650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and inhibitory activity of this compound derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and inhibitory activity of this compound derivatives on α-glucosidase and α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Acetylpyrrolidone [webbook.nist.gov]

- 7. Pyrrolidine, 1-acetyl- [webbook.nist.gov]

Spectroscopic Profile of N-Acetylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Acetylpyrrolidine, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring these spectra are also provided, offering valuable insights for researchers in analytical chemistry, organic synthesis, and pharmaceutical development.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₁NO, with a molecular weight of 113.16 g/mol .[1] The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | t | 2H | -N-CH₂- (α to Nitrogen) |

| ~2.1 | s | 3H | -CO-CH₃ |

| ~1.9 | m | 4H | -CH₂-CH₂- (β and γ to Nitrogen) |

¹³C NMR Data

The carbon-13 NMR spectrum of this compound was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (Amide) |

| ~46 | -N-CH₂- (α to Nitrogen) |

| ~25 | -CH₂- (β to Nitrogen) |

| ~24 | -CH₂- (γ to Nitrogen) |

| ~22 | -CO-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound was obtained from a neat liquid sample. The table below lists the major absorption bands and their corresponding functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1650 | Strong | C=O stretch (amide) |

| ~1430 | Medium | C-H bend (alkane) |

| ~1270 | Medium | C-N stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained using electron ionization (EI). The major fragments and their mass-to-charge ratios (m/z) are presented below.

| m/z | Relative Intensity | Proposed Fragment |

| 113 | High | [M]⁺ (Molecular Ion) |

| 70 | High | [M - COCH₃]⁺ |

| 43 | Very High | [COCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited above. These protocols are representative of standard procedures for the analysis of small organic molecules like this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[2]

-

The solution is transferred to a 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

2. Instrument Setup and Data Acquisition:

-

A 400 MHz NMR spectrometer is used for ¹H NMR and a corresponding frequency for ¹³C NMR.[3][4]

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the CDCl₃.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically used with a pulse angle of 45-90 degrees.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each carbon.[5][6]

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for ¹H and 64 or more for ¹³C).[5]

-

A relaxation delay of 1-2 seconds is commonly used between scans for qualitative spectra.[5]

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

Phase correction is applied to ensure all peaks are in the positive phase.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

-

For a neat liquid sample, a single drop of this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[7][8] ATR is a common technique for liquid samples as it requires minimal sample preparation.[9]

-

Alternatively, a thin film of the liquid can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).[7]

2. Instrument Setup and Data Acquisition:

-

A background spectrum of the empty ATR crystal or clean salt plates is collected first. This is used to subtract any atmospheric or instrumental interferences.

-

The sample is then placed on the ATR crystal or between the salt plates and introduced into the spectrometer.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[10]

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[7]

3. Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

-

Peak picking is performed to identify the wavenumbers of the major absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

-

This compound, being a volatile liquid, is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system (GC-MS).[11] This allows for separation from any impurities prior to mass analysis.

-

A small amount of the sample is injected into the GC, where it is vaporized and carried through the chromatographic column by an inert gas.

2. Ionization and Mass Analysis:

-

As the sample elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[12][13] This is a hard ionization technique that produces a characteristic fragmentation pattern.[12][14]

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

3. Data Processing:

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

The spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which provides information about the molecular weight and structure of the compound.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Pyrrolidine, 1-acetyl- | C6H11NO | CID 77650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. edinst.com [edinst.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Quantum Chemical Calculations for N-Acetylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of N-Acetylpyrrolidine. Given the importance of the pyrrolidine scaffold in medicinal chemistry, a thorough understanding of its conformational landscape and molecular properties is crucial for rational drug design and development.[1] This document outlines a robust computational methodology, presents expected quantitative data, and details experimental protocols for validation.

Introduction to this compound

This compound is a simple N-acylpyrrolidine consisting of a five-membered pyrrolidine ring acylated at the nitrogen atom.[2][3] The presence of the acetyl group significantly influences the conformational preferences of the pyrrolidine ring, restricting the possible conformations and thereby affecting its interaction with biological targets.[4] Quantum chemical calculations offer a powerful tool to explore these conformational preferences and to predict a range of molecular properties that are often difficult or impossible to measure experimentally.

Proposed Computational Methodology

To obtain reliable theoretical data for this compound, a well-established computational approach is necessary. The following methodology, based on Density Functional Theory (DFT), is proposed, as it has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.

2.1 Conformational Analysis

A thorough conformational search is the initial and critical step. This can be performed using a molecular mechanics force field (e.g., MMFF94) to generate a wide range of possible conformers. The low-energy conformers identified in this step should then be subjected to more accurate quantum chemical calculations.

2.2 Geometry Optimization and Vibrational Frequencies

The geometries of the selected conformers should be optimized using DFT with the Becke, 3-Lee-Yang-Parr (B3LYP) hybrid functional and a Pople-style basis set, such as 6-31G(d). This level of theory is widely used for obtaining accurate geometries of organic molecules. Following optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

2.3 Calculation of Spectroscopic and Electronic Properties

Further calculations can be performed on the optimized geometries to predict various properties:

-

NMR Spectra: 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level.

-

Electronic Properties: Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP) can be calculated to understand the molecule's reactivity and intermolecular interaction potential.

The logical workflow for this proposed computational and experimental study is illustrated in the diagram below.

References

A Technical Guide to the Biological Activity Screening of N-Acetylpyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

N-Acetylpyrrolidine derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the screening protocols and data interpretation for evaluating the therapeutic potential of these derivatives, with a focus on their antidiabetic, anti-inflammatory, antimicrobial, and anticancer properties.

Antidiabetic Activity Screening

This compound derivatives have been investigated for their potential to manage type 2 diabetes by inhibiting key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase.[1][2] Inhibition of these enzymes delays carbohydrate digestion and subsequent glucose absorption, thereby helping to control postprandial hyperglycemia.[1][2]

Data Presentation: α-Glucosidase and α-Amylase Inhibition

| Compound | Target Enzyme | IC50 (mM) | Inhibition Type | Reference |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 ± 0.02 | Mixed | [1][2] |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Glucosidase | 1.64 ± 0.08 | Mixed | [1][2] |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Amylase | - | Mixed | [1] |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Amylase | - | Mixed | [1] |

Note: A lower IC50 value indicates greater inhibitory potential. The original research also performed kinetic analysis to determine the type of inhibition.[1][2]

Experimental Protocols

α-Glucosidase Inhibition Assay [3]

-

Prepare a solution of the test compound at various concentrations (e.g., 20, 40, 60, 80, and 100 μg/mL).

-

Mix 10 μL of α-glucosidase enzyme solution (1 U/mL) with the test compound solution.

-

Incubate the mixture for 20 minutes at 37 °C.

-

Add 125 μL of 0.1 M phosphate buffer (pH 6.8).

-

Initiate the reaction by adding 20 μL of 1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate.

-

Incubate for an additional 30 minutes.

-

Stop the reaction by adding 50 μL of 0.1 N Na2CO3.

-

Measure the absorbance at 405 nm to determine the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition and determine the IC50 value.

α-Amylase Inhibition Assay [3]

-

Prepare a solution of the test compound at various concentrations (e.g., 20, 40, 60, 80, and 100 μg/mL).

-

Incubate 0.5 mg/mL of α-amylase with the test compound for 10 minutes at 25 °C in a solution containing 20 mM sodium phosphate buffer (pH 6.9) and 6 mM sodium chloride.

-

Add a starch solution to the mixture and incubate for 30 minutes at the same temperature.

-

Add dinitrosalicylic acid (DNS) color reagent to stop the enzymatic reaction.

-

Incubate the mixture in a boiling water bath for 5-10 minutes.

-

After cooling to room temperature, dilute the reaction mixture with distilled water.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflow: Enzyme Inhibition Assay

References

- 1. Synthesis and inhibitory activity of this compound derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and inhibitory activity of this compound derivatives on α-glucosidase and α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylpyrrolidine: A Technical Guide to Its Solubility in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-Acetylpyrrolidine, a valuable building block in organic synthesis and pharmaceutical development. This document details its solubility in aqueous and various organic media, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Introduction to this compound

This compound (CAS No: 4030-18-6) is a cyclic amide with the molecular formula C₆H₁₁NO. It is a colorless to light orange liquid at room temperature. Its chemical structure, featuring a polar amide group and a non-polar five-membered ring, imparts a degree of amphiphilicity, influencing its solubility in a range of solvents. The octanol-water partition coefficient (LogP) of this compound is approximately 0.17, suggesting a degree of both hydrophilicity and lipophilicity.[1]

Solubility of this compound

Data Presentation: Solubility of this compound

| Solvent | Formula | Type | Solubility |

| Water | H₂O | Protic, Polar | Miscible |

| Ethanol | C₂H₅OH | Protic, Polar | Miscible |

| Methanol | CH₃OH | Protic, Polar | Miscible |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic, Polar | Miscible |

| Acetone | (CH₃)₂CO | Aprotic, Polar | Miscible |

| Chloroform | CHCl₃ | Aprotic, Polar | Soluble |

| Toluene | C₇H₈ | Non-polar | Likely Soluble |

Interpretation of Solubility Data:

This compound is described as being completely miscible with water. Its miscibility with polar protic solvents like ethanol and methanol is also expected due to the potential for hydrogen bonding with the carbonyl oxygen of the amide group. As a polar aprotic solvent itself, it is anticipated to be miscible with other polar aprotic solvents such as DMSO and acetone. Its solubility in less polar solvents like chloroform and toluene is likely, though it may not be complete miscibility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standardized and widely accepted method for determining the solubility of a chemical substance is the Shake-Flask Method, as described in the OECD Test Guideline 105. This method is applicable for determining the water solubility of substances, and the principles can be adapted for organic solvents.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator with shaker

-

Centrifuge

-

Analytical balance

-

Appropriate analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

-

Volumetric flasks and pipettes

-

Syringes and filters (if necessary for sample clarification)

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add a small, known amount of this compound to a known volume of the solvent in a flask.

-

Shake the flask at the desired temperature (e.g., 25 °C) for a set period (e.g., 24 hours).

-

Visually inspect for any undissolved solute. This preliminary test helps in determining the appropriate amount of substance to use in the main test to ensure a saturated solution.

-

-

Main Experiment (performed in triplicate):

-

Add an excess amount of this compound (as determined from the preliminary test) to a known volume of the solvent in a clean, dry flask.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaker within a constant temperature bath set to the desired temperature (e.g., 25 ± 0.5 °C).

-

Agitate the flasks for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours, but the time should be sufficient to ensure the concentration of the solute in the solution is no longer changing.

-

After the equilibration period, stop the agitation and allow the flasks to stand in the constant temperature bath for a period to allow for phase separation (undissolved this compound to settle).

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) without disturbing the undissolved layer.

-

To remove any suspended micro-droplets, centrifuge the aliquot at the test temperature.

-

Accurately dilute the clear supernatant with the pure solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

The solubility is reported as the mean of the triplicate determinations, typically in units of grams per 100 mL (g/100mL) or moles per liter (mol/L) at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

Thermochemical Profile of N-Acetylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Acetylpyrrolidine is a cyclic amide with applications in organic synthesis and as a potential building block in medicinal chemistry. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and computational modeling. This guide aims to consolidate the currently available data for this compound and to provide detailed experimental methodologies for the determination of its core thermochemical characteristics.

Physicochemical and Gas-Phase Ion Energetics Data

While a complete thermochemical profile is not available, several key physical and gas-phase properties of this compound have been reported. These are summarized in Table 1.

Table 1: Physicochemical and Gas-Phase Ion Energetics Data for this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C6H11NO | - | [1][2][3] |

| Molecular Weight | 113.16 | g/mol | [1] |

| Boiling Point | 105-107 (at 15 mmHg) | °C | [4] |

| 378-380 (at 0.020 bar) | K | [2] | |

| Density | 1.02 | g/cm³ | [4] |

| Proton Affinity (PAff) | 925.40 | kJ/mol | [5] |

| Gas Basicity (BasG) | 894.40 | kJ/mol | [5] |

Note: Core thermochemical data, including the standard enthalpy of formation (ΔfH°), standard enthalpy of combustion (ΔcH°), and heat capacity (Cp), for this compound are not readily found in the reviewed scientific literature. The absence of this data underscores a significant gap in the chemical understanding of this compound.

Experimental Protocols for Thermochemical Data Determination

To address the lack of experimental data, this section outlines the standard methodologies that would be employed to determine the key thermochemical properties of this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound would be determined using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known mass. The temperature change of the water is measured to calculate the heat of combustion.

Procedure:

-

A precisely weighed sample of this compound (typically in a gelatin capsule for liquids) is placed in a crucible inside the bomb.

-

A fuse wire is positioned to ensure ignition.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[4]

-

The bomb is submerged in a known mass of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.[4]

-

The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.[6]

-

The heat of combustion of the sample is calculated from the temperature rise, the mass of the sample, and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions.[7][8]

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity of this compound can be measured as a function of temperature using a differential scanning calorimeter.[9]

Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[10] This difference in heat flow is proportional to the difference in their heat capacities.

Procedure:

-

A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.[11]

-

The sample and reference pans are placed in the DSC cell.

-

A three-step temperature program is typically run: an initial isothermal period, a dynamic heating segment at a constant rate (e.g., 20 °C/min), and a final isothermal period.[12]

-

A baseline is established by running the program with empty sample and reference pans.

-

A calibration run is performed using a standard material with a known heat capacity, such as sapphire.[13]

-

The heat flow to the this compound sample is measured relative to the empty pan.

-

The specific heat capacity of the sample is calculated by comparing its heat flow signal to that of the sapphire standard.[13]

Determination of Enthalpy of Vaporization via Knudsen Effusion Method

The vapor pressure of this compound can be measured at different temperatures using the Knudsen effusion method, from which the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.[14]

Principle: The Knudsen effusion method measures the rate of mass loss of a substance effusing through a small orifice in a cell into a vacuum.[15][16] This rate of mass loss is proportional to the vapor pressure of the substance at a given temperature.

Procedure:

-

A small sample of this compound is placed in a Knudsen cell, which is a container with a small, well-defined orifice.

-

The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.

-

The rate of mass loss of the sample due to effusion is measured using a sensitive microbalance.[17]

-

The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.[15]

-

This measurement is repeated at several different temperatures.

-

The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.[14]

Representative Synthetic Pathway

This compound can be synthesized through the acylation of pyrrolidine. A common method involves the reaction of pyrrolidine with an acetylating agent such as acetyl chloride or acetic anhydride.

Conclusion

This technical guide has summarized the available physicochemical and gas-phase ion energetics data for this compound. A significant finding is the absence of experimentally determined values for its standard enthalpy of formation, standard enthalpy of combustion, and heat capacity. To facilitate future research, detailed standard experimental protocols for determining these crucial thermochemical properties have been provided. The included synthesis diagram offers a clear visual representation of a common route to this compound. It is hoped that this guide will serve as a valuable resource for the scientific community and encourage further experimental work to complete the thermochemical profile of this compound.

References

- 1. Pyrrolidine, 1-acetyl- | C6H11NO | CID 77650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine, 1-acetyl- [webbook.nist.gov]

- 3. Pyrrolidine, 1-acetyl- [webbook.nist.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Pyrrolidine, 1-acetyl- (CAS 4030-18-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 7. scienceready.com.au [scienceready.com.au]

- 8. alevelh2chemistry.com [alevelh2chemistry.com]

- 9. infinitalab.com [infinitalab.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. mse.ucr.edu [mse.ucr.edu]

- 13. researchgate.net [researchgate.net]

- 14. Knudsen cell - Wikipedia [en.wikipedia.org]

- 15. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 16. scranton.edu [scranton.edu]

- 17. pubs.acs.org [pubs.acs.org]

N-Acetylpyrrolidine: A Technical Guide to Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

N-Acetylpyrrolidine, a derivative of the five-membered nitrogen heterocycle pyrrolidine, is a versatile chemical intermediate with significant potential across various industrial sectors. While its primary role is firmly established in the pharmaceutical industry as a key building block for drug discovery and development, its properties as a polar aprotic solvent suggest potential in other areas such as agrochemicals and fine chemical synthesis. This technical guide provides a comprehensive overview of the known and potential industrial applications of this compound, with a focus on quantitative data, experimental protocols, and the underlying chemical pathways.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in industrial processes. Key data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 113.16 g/mol | --INVALID-LINK-- |

| CAS Number | 4030-18-6 | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 212.1 ± 9.0 °C at 760 mmHg | --INVALID-LINK-- |

| 105-107 °C at 15 mmHg | --INVALID-LINK-- | |

| Density | 1.0 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Flash Point | 90.8 ± 9.3 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | --INVALID-LINK-- |

| Refractive Index | 1.474 | --INVALID-LINK-- |

| Water Solubility | Miscible | --INVALID-LINK-- |

| LogP | 0.17 | --INVALID-LINK-- |

Industrial Synthesis of this compound

The industrial production of this compound is typically achieved through the acylation of pyrrolidine. A common and straightforward method involves the reaction of pyrrolidine with acetic anhydride.

N-Acetylpyrrolidine: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, toxicity, and handling of N-Acetylpyrrolidine. The information is intended to guide researchers and professionals in the safe use and management of this compound in a laboratory and drug development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental and storage conditions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO | [1][2][3] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| CAS Number | 4030-18-6 | [1][2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 212.1 ± 9.0 °C at 760 mmHg | [1] |

| Flash Point | 90.8 ± 9.3 °C | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 0.17 | [1] |

| Refractive Index | 1.474 | [1] |

Toxicological Data

Limited direct toxicological data for this compound is available in the public domain. However, data for the structurally related and widely studied compound, N-methyl-2-pyrrolidone (NMP), can be used as a preliminary guide for hazard assessment. It is crucial to handle this compound with the assumption of similar or greater toxicity until specific data becomes available.

Table 2: Summary of Toxicological Data for N-Methyl-2-Pyrrolidone (NMP) (CAS: 872-50-4)

| Toxicity Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 3,914 mg/kg | [5] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 8,000 mg/kg | [5] |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | > 5,100 ppm (4 h) | [5] |

| Skin Irritation | Rabbit | Dermal | Irritating | [6] |

| Eye Irritation | Rabbit | Ocular | Eye irritation | [5] |

| Reproductive Toxicity | - | - | Possible damage to fetus | [5] |

| Specific Target Organ Toxicity (Single Exposure) | - | Inhalation | May cause respiratory irritation | [5] |

Experimental Protocols for Toxicity Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemical substances. The following sections detail the methodologies for key acute toxicity studies.

Acute Oral Toxicity (OECD 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[1] The median lethal dose (LD50) is determined in this study.[1]

Methodology:

-

Test Animals: Healthy, young adult rodents (usually rats), fasted overnight, are used.[1] At least 5 animals of the same sex are used per dose level.[1]

-

Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[1] An aqueous solution is the preferred vehicle; if not feasible, an oil solution (e.g., corn oil) may be used.[1] The volume administered should generally not exceed 1 mL/100 g of body weight for rodents.[1]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.[7]

-

Necropsy: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy.[1]

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to determine the potential of a substance to cause irritation or corrosion to the skin.[2][4]

Methodology:

-

Test Animal: A single healthy young adult albino rabbit is typically used for the initial test.[2]

-

Preparation: Approximately 24 hours before the test, the fur is removed from a small area (about 6 cm²) of the animal's back.[8]

-

Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin and covered with a gauze patch and a semi-occlusive dressing.[2]

-

Exposure Period: The exposure period is typically 4 hours.[2]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[9] Observations may continue for up to 14 days to assess the reversibility of any effects.[2][9]

-

Confirmatory Test: If no corrosive effect is observed in the initial test, the response is confirmed using up to two additional animals.[4][9]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[10]

Methodology:

-

Test Animal: A single healthy young adult albino rabbit is used for the initial test.[11] The untreated eye serves as a control.[11][12]

-

Anesthesia: A topical anesthetic is applied to the eye before instillation of the test substance to minimize pain and distress.[11][13]

-

Application: A single dose of the test substance (0.1 mL for liquids) is placed into the conjunctival sac of one eye.[11] The eyelids are then held together for about one second.[11]

-

Observation: The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[10] The observation period can be extended up to 21 days to assess reversibility.[14]

-

Confirmatory Test: If a severe irritant or corrosive effect is not observed, a confirmatory test in up to two additional animals is performed.[10]

Handling and Safety Precautions

Given the potential for toxicity, appropriate safety measures must be implemented when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood.[12]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[12]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[12]

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH/MSHA approved respirator.[9]

Handling and Storage

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][14]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]

-

Ground all equipment to prevent static discharge.[14]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not breathe vapors or mists.[12]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Spills and Disposal

-

Spills: Absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[14] Remove all sources of ignition and use spark-proof tools.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.

Logical Relationship for Safe Handling

The following diagram illustrates the logical flow of precautions for the safe handling of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. scribd.com [scribd.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

Methodological & Application

Application Notes and Protocols: N-Acetylpyrrolidine in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of N-acetylpyrrolidine as a versatile building block in multi-step organic synthesis. The protocols outlined below are intended for researchers in organic chemistry, medicinal chemistry, and drug development, offering practical guidance for the synthesis of complex molecules with potential therapeutic applications.

Introduction

This compound, a simple and commercially available amide, serves as a valuable precursor for the synthesis of a wide array of substituted pyrrolidine derivatives. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] The acetyl group in this compound activates the adjacent methylene groups, facilitating their deprotonation and subsequent functionalization. This allows for the stereoselective introduction of various substituents, leading to the construction of chiral centers and the development of novel bioactive compounds.

Key Applications

The primary application of this compound in multi-step synthesis involves its use as a masked chiral building block. Through asymmetric deprotonation or the use of chiral auxiliaries, enantiomerically enriched pyrrolidine derivatives can be synthesized. These derivatives are key intermediates in the synthesis of:

-

Alkaloids: Many pyrrolidine-containing alkaloids exhibit significant biological activity.[3]

-

Pharmaceuticals: The pyrrolidine ring is a core component of drugs targeting a range of conditions, including diabetes, viral infections, and cancer.[1][2][4]

-

Enzyme Inhibitors: Modified this compound derivatives have been shown to inhibit enzymes such as α-glucosidase and α-amylase, suggesting potential for the development of anti-diabetic agents.[4][5]

Experimental Protocols

Protocol 1: α-Lithiation of this compound for C2-Substitution

This protocol describes the α-lithiation of this compound and subsequent electrophilic quench, a foundational step for introducing substituents at the C2 position of the pyrrolidine ring.[6]

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Electrophile (e.g., Trimethylsilyl chloride)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol) and anhydrous THF (5 mL).

-

Add TMEDA (1.3 mmol) to the solution.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.3 mmol) dropwise to the cooled solution over 5-10 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. A color change may be observed, indicating the formation of the lithiated species.

-

Add the chosen electrophile (e.g., trimethylsilyl chloride, 1.5 mmol) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for an additional 1-2 hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with water (15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the α-substituted this compound.

Protocol 2: Multi-step Synthesis of N-Substituted-2-acetylpyrrolidine Derivatives

This protocol outlines a general multi-step synthesis for N-substituted-2-acetylpyrrolidine derivatives, which have shown potential as α-glucosidase and α-amylase inhibitors.[4] This example starts from L-proline, which is first N-benzylated and then converted to an N-substituted-2-acetylpyrrolidine.

Step 1: N-Benzylation of L-proline [4]

-

Dissolve L-proline (1.00 g, 8.6 mmol) in N,N-dimethylformamide (9.0 mL) at 0 °C.

-

Add potassium hydroxide (0.63 g, 11 mmol) and stir for 20 minutes under an argon atmosphere.

-

Add benzyl chloride (3 mL, 26 mmol) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Pour the reaction mixture into ice water and extract with diethyl ether (3 x 20 mL).

-

The aqueous layer containing the product can be carried forward to the next step.

Step 2: Esterification [4]

-

To a solution of N-benzylpyrrolidine-2-carboxylic acid (from Step 1, ~8.6 mmol) in dry methanol (10 mL), cool to 0 °C.

-

Add thionyl chloride (0.68 mL, 9.5 mmol) dropwise.

-

Stir the solution under reflux for 1 hour.

-

Cool to room temperature and remove the solvent in vacuo to yield N-benzyl-2-(carbomethoxy)pyrrolidine.

Step 3: Grignard Reaction [4]

-

Prepare a solution of N-benzyl-2-(carbomethoxy)pyrrolidine (from Step 2, ~8.6 mmol) in anhydrous diethyl ether.

-

Add methylmagnesium iodide (solution in diethyl ether, 2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether, dry the organic layer, and concentrate.

-

Purify the crude N-(benzyl)-2-acetylpyrrolidine by column chromatography.

Quantitative Data Summary

The following table summarizes the inhibitory activities of synthesized N-substituted-2-acetylpyrrolidine derivatives against α-glucosidase and α-amylase.[4][5]

| Compound | Substituent | α-Glucosidase IC₅₀ (mM) | α-Amylase IC₅₀ (mM) |

| 4a | Benzyl | 0.52 ± 0.02 | - |

| 4b | Tosyl | 1.64 ± 0.08 | - |

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower value indicates higher potency. Data for α-amylase inhibition was not fully quantified in the source material.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Inhibition of Toll-Like Receptor (TLR) Signaling by a Pyrrolidine Derivative

A synthesized pyrrolidine derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to suppress Toll-like receptor (TLR) signaling pathways.[7] TLRs are crucial in the innate immune response. Their activation by pathogen-associated molecular patterns (PAMPs) triggers two main downstream pathways: the MyD88-dependent and the TRIF-dependent pathways, both culminating in the activation of transcription factors like NF-κB and IRF3, leading to the expression of inflammatory mediators. FPP has been demonstrated to inhibit the activation of both NF-κB and IRF3.[7]

Caption: Inhibition of TLR signaling by a pyrrolidine derivative.

Experimental Workflow: α-Lithiation of this compound

The following diagram illustrates the general workflow for the α-lithiation and subsequent functionalization of this compound.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and inhibitory activity of this compound derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and inhibitory activity of this compound derivatives on α-glucosidase and α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: α-Lithiation of N-Acetylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of heterocyclic compounds is a critical process in modern synthetic and medicinal chemistry. The pyrrolidine ring is a key structural motif present in numerous pharmaceutical agents and biologically active compounds.[1] The α-lithiation of N-acetylpyrrolidine offers a direct and powerful method for introducing molecular complexity at the C2 position of the pyrrolidine ring.[1] This protocol details the generation of a nucleophilic organolithium intermediate by deprotonating the α-carbon adjacent to the nitrogen atom, which can then be trapped by a variety of electrophiles.[1][2] This method is an adaptation of the well-established procedures for the α-lithiation of N-Boc-pyrrolidine.[1]

Experimental Principle

The α-lithiation of this compound is achieved through deprotonation using a strong, sterically hindered base, sec-butyllithium (s-BuLi), at cryogenic temperatures (-78 °C).[1] The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to maintain the stability of the resulting organolithium intermediate and minimize side reactions.[1] The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the rate of lithiation and enhance the stability of the intermediate.[1] The generated α-lithiated species is then quenched with an electrophile to yield the α-substituted this compound.[1]

Reaction Pathway

Caption: General reaction pathway for the α-lithiation of this compound and subsequent electrophilic quench.

Experimental Protocol

This protocol describes the α-lithiation of this compound on a 1.0 mmol scale, followed by quenching with trimethylsilyl chloride.

Materials and Equipment

| Reagent/Equipment | Specification |

| This compound | 1.0 mmol, 113.16 mg |

| Anhydrous Tetrahydrofuran (THF) | 5 mL |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 1.3 mmol, 0.195 mL, 151 mg |

| sec-Butyllithium (s-BuLi) | 1.3 mmol, 0.93 mL of a 1.4 M solution in cyclohexane |

| Trimethylsilyl chloride (Me₃SiCl) | 1.5 mmol, 0.19 mL, 163 mg |

| Saturated aqueous ammonium chloride (NH₄Cl) | 5 mL |

| Ethyl acetate | For extraction |

| Brine (saturated aqueous NaCl) | For washing |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | For drying |

| High purity Argon or Nitrogen gas | Inert atmosphere |

| Schlenk line or glovebox | For inert atmosphere operations |

| Oven-dried glassware | Round-bottom flask, syringes, needles |

| Magnetic stirrer and stir bar | |

| Low-temperature thermometer | |

| Dry ice/acetone bath or cryocooler | For maintaining -78 °C |

| Standard glassware for work-up | Separatory funnel, flasks |

| Rotary evaporator | For solvent removal |

Procedure

Caption: Step-by-step experimental workflow for the α-lithiation and electrophilic quench of this compound.

-

Preparation: Under a positive pressure of argon or nitrogen, assemble a flame- or oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.[1]

-

Reagent Addition: To the flask, add this compound (1.0 mmol) and anhydrous THF (5 mL) via syringe. Subsequently, add TMEDA (1.3 mmol) to the solution.[1]

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.[1]

-

Lithiation: Slowly add s-BuLi (1.3 mmol) dropwise to the cooled solution via syringe over a period of 5-10 minutes. It is crucial to ensure the internal temperature does not rise significantly during the addition.[1]

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a change in color.[1]

-

Electrophilic Quench: Add trimethylsilyl chloride (1.5 mmol) dropwise to the reaction mixture.[1]

-

Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).[1]

-

Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[1]

-

Washing: Wash the combined organic layers with water (15 mL) and then with brine (15 mL).[1]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired α-substituted this compound.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no yield of desired product | - Incomplete lithiation- Decomposition of the α-lithiated intermediate- Reaction with atmospheric moisture or CO₂- Inactive organolithium reagent | - Ensure accurate titration and stoichiometry of the organolithium reagent.- Maintain a low reaction temperature (≤ -78°C).[2]- Use rigorously dried solvents and glassware under an inert atmosphere.[2]- Titrate the organolithium solution prior to use.[2] |

| Formation of multiple unidentified byproducts | - Reaction temperature is too high, leading to decomposition- Extended reaction time at elevated temperatures- Reaction with solvent | - Strictly control the temperature during reagent addition and lithiation.[2]- For reactions above -78°C, use very short reaction times.[2]- Perform the reaction at the lowest practical temperature.[2] |

| Isolation of starting material | - Insufficient amount of organolithium reagent- Inactive organolithium reagent | - Use a slight excess of the organolithium reagent (1.1-1.3 equivalents).- Ensure proper storage and handling of the organolithium reagent. |

| Enolization is competing with α-deprotonation | - Use of a less sterically hindered base | - Use a more sterically hindered base like s-BuLi instead of n-BuLi.[2]- Lower the reaction temperature to favor the kinetically preferred α-deprotonation.[2] |

| Product resulting from addition to the carbonyl group | - The organolithium reagent is acting as a nucleophile | - Use a more sterically hindered organolithium reagent.- Lower the reaction temperature.[2] |

Safety Precautions